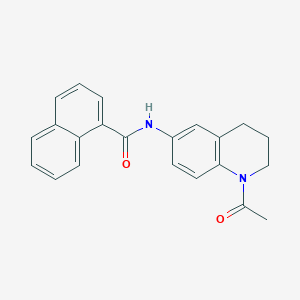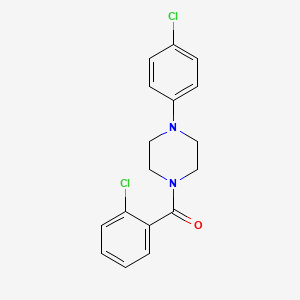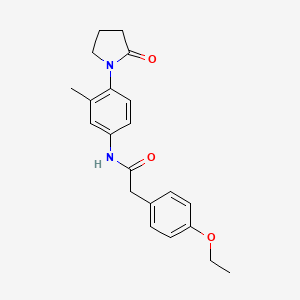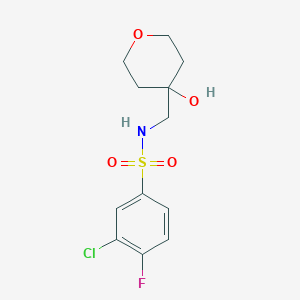
3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” are not available in the searched resources .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
Benzenesulfonamide derivatives have shown significant potential in inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumor progression. The inhibition of CAs, particularly human (h) isoforms hCA I and II, has been associated with anticancer activities. Certain derivatives, especially those with substituents such as hydroxy and methoxy groups, exhibit cytotoxicity towards tumor cells, indicating their potential as anticancer agents. For instance, compounds with 3,4,5-trimethoxy and 4-hydroxy derivatives have shown interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).
Chemical Sensing
Some benzenesulfonamide derivatives have been explored for their utility in chemical sensing, particularly for metal ions like Hg2+. A study demonstrated that a pyrazoline-based benzenesulfonamide compound could selectively detect Hg2+ ions in a mixture of various metal ions through a fluorometric "turn-off" method. This property underscores the compound's potential as a selective and sensitive sensor for mercury ion detection, which is crucial for environmental monitoring and public health (Bozkurt & Gul, 2018).
Antidiabetic Agents
Further research has explored the synthesis of fluorinated pyrazoles and benzenesulfonamide derivatives as potential antidiabetic agents. These compounds have shown significant hypoglycemic activity, with some demonstrating favorable drug-like profiles. This suggests their potential as leads in the development of new treatments for diabetes (Faidallah et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Benzenesulfonamide derivatives with specific substituents have also been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. This activity is relevant for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. For example, compounds with fluorine substitution on the benzenesulfonamide moiety have shown enhanced selectivity for COX-2 inhibition, indicating their potential as safer anti-inflammatory agents (Pal et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHUDMSWCLVNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

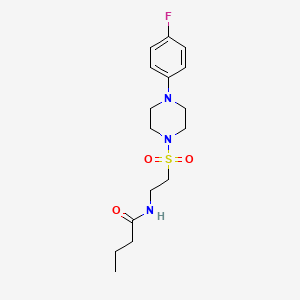


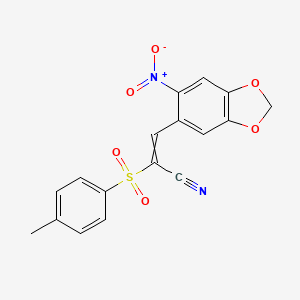

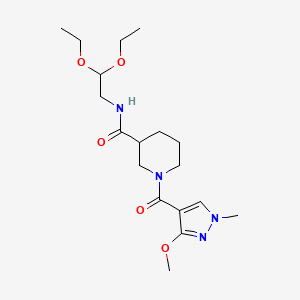
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)
![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)

